molecular formula C16H14N2O2 B12925701 Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate CAS No. 62513-27-3

Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate

Cat. No.: B12925701
CAS No.: 62513-27-3
M. Wt: 266.29 g/mol
InChI Key: GIHQQZCGQMTSDU-UHFFFAOYSA-N
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Description

Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of benzimidazole with methyl benzoate under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications. It has been investigated for its anti-inflammatory and antiviral activities, and its derivatives are being studied for their potential use in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the polymerization of tubulin, which is essential for cell division, thereby exhibiting anticancer properties . Additionally, the compound can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison: Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and bioavailability, making it a distinct candidate for various applications .

Properties

62513-27-3

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 2-(1H-benzimidazol-2-ylmethyl)benzoate

InChI

InChI=1S/C16H14N2O2/c1-20-16(19)12-7-3-2-6-11(12)10-15-17-13-8-4-5-9-14(13)18-15/h2-9H,10H2,1H3,(H,17,18)

InChI Key

GIHQQZCGQMTSDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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